N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of basic organic chemical raw materials and high-quality fuels . For instance, LiAlH4 is added to a Schlenk flask and flushed with argon gas. THF is added at 0°C and stirred for 5 minutes. The ester is added dropwise over 10 minutes. The suspension is stirred for an additional 20 minutes when TLC analysis shows complete formation of the alcohol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Chemical Structure and Analogs in Research
- Structural Analog Studies : Research on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, includes the synthesis and evaluation of compounds like N-(5-phenylthiophen-2-yl)acetamide for potential carcinogenicity. These studies help in understanding the bioactivity of structural analogs and isosteres in carcinogenic potential (Ashby et al., 1978).
Pharmacological Synthesis and Applications
- Pyrazole Heterocycles Synthesis : The pyrazole moiety is crucial in many biologically active compounds, serving as a pharmacophore. Research has explored the synthesis of pyrazole appended heterocyclic skeletons using reagents like acetamide, emphasizing the importance of this class in medicinal chemistry (Dar & Shamsuzzaman, 2015).
- Synthesis of Tetrahydrobenzo[b]pyrans : Organocatalysts have been used for the three-component cyclocondensation of dimedone with aldehydes and malononitrile to synthesize tetrahydrobenzo[b]pyrans, highlighting the role of acetamide in the synthesis of valuable heterocyclic compounds (Kiyani, 2018).
Environmental and Toxicological Studies
- Environmental Toxicology of Acetamide Derivatives : Studies have explored the toxicology and biological effects of acetamide and its derivatives, providing insights into their environmental impact and biological consequences, which is essential for understanding the broader implications of these compounds (Kennedy, 2001).
Biological Effects and Removal Strategies
- Acetaminophen Degradation and Biotoxicity : Research on the degradation of acetaminophen, a compound structurally related to acetamide, has shown the generation of various by-products and their biotoxicity. This indicates the environmental and health implications of the disposal and transformation of such compounds (Qutob et al., 2022).
- Adsorptive Elimination of Acetaminophen from Water : Studies on the adsorptive elimination of acetaminophen, a related compound, from water highlight the importance of understanding the environmental behaviors and removal strategies of such compounds to protect the ecosystem (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10(14)13-9-12(3-5-15-6-4-12)11-2-7-16-8-11/h2,7-8H,3-6,9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYLFDVDQMFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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